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Compound of Interest

Compound Name: T-448

cat. No.: B10818677

A Comparative Analysis of the LSD1 Inhibitors T-448 and GSK2879552

This guide provides a detailed comparison of two small molecule inhibitors of Lysine-Specific
Demethylase 1 (LSD1), T-448 and GSK2879552, for researchers, scientists, and drug
development professionals. While both compounds target the same epigenetic enzyme, their
development paths, and preclinical/clinical findings indicate distinct profiles, particularly
concerning their therapeutic applications and safety.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent
monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone
H3 (H3K4mel/2), a mark associated with active gene transcription. LSD1 is a critical regulator
of gene expression and is implicated in various physiological and pathological processes,
including cancer and neurological disorders. Consequently, it has emerged as a promising
therapeutic target. This guide compares T-448 and GSK2879552, two potent LSD1 inhibitors.

Mechanism of Action

Both T-448 and GSK2879552 are irreversible inhibitors of LSD1. They form a covalent adduct
with the FAD cofactor in the active site of the enzyme, leading to its inactivation.[1] This
irreversible inhibition results in a sustained increase in H3K4 methylation at target gene loci,
thereby altering gene expression.
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Shared Mechanism of Action of T-448 and GSK2879552.

Comparative Data

The following tables summarize the available quantitative and qualitative data for T-448 and
GSK2879552.

Table 1: General Compound Information
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Feature T-448 GSK2879552
T . Lysine-Specific Demethylase 1  Lysine-Specific Demethylase 1
arge
g (LSD1/KDM1A) (LSD1/KDM1A)
Mechanism Irreversible inhibitor Irreversible inhibitor

Therapeutic Area

(Investigated)

Central Nervous System
(CNS) disorders

Oncology (SCLC, AML)

Clinical Development

Preclinical

Phase | (Terminated)

ble 2: linical Effi

Parameter

T-448

GSK2879552

In Vitro Potency

Enhances H3K4me?2 level at

0.1 pM in primary rat neurons.

[2]

IC50 of 24 nM.[3]

Cellular Effects

Increases Ucp2 mRNA

expression in neurons.[2]

Potent anti-proliferative effects
in some AML and SCLC cell
lines.[1][4]

In Vivo Models

Improves learning function in
an NMDAR hypofunction
mouse model at 10 mg/kg.[2]

Inhibited tumor growth in
SCLC xenograft models.[5]

Key Differentiator

Minimal impact on LSD1-
GFI1B complex.[2][6]

Table 3: Safety and Tolerability
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Adverse Effect T-448 GSK2879552
No change in blood cell A common treatment-related
Thrombocytopenia numbers at effective doses in adverse event in clinical trials.
mice.[2] [718]
Not reported in available Encephalopathy, fatigue,

Other Adverse Events )
literature. nausea.[7][8]

Clinical trials terminated due to
Clinical Outcome - an unfavorable risk-benefit
profile.[7][9]

Detailed Experimental Protocols

T-448: Assessment of In Vivo Efficacy in a Mouse Model
of NMDAR Hypofunction

» Animal Model: NR1-hypo mice, which exhibit hypofunction of the NMDA receptor.
o Treatment: T-448 was administered orally at a dose of 10 mg/kg.

o Behavioral Assay: Learning function was assessed using a recognized behavioral paradigm
for cognition in rodents (e.g., Morris water maze or contextual fear conditioning).

¢ Pharmacodynamic Endpoint: Brain tissue was collected post-treatment to measure the levels
of H3K4me2 at the promoter regions of specific genes like Bdnf, Arc, and Fos using
chromatin immunoprecipitation (ChlP) followed by quantitative PCR (qPCR).[2]
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Experimental Workflow for T-448 In Vivo Efficacy.

GSK2879552: Phase I Clinical Trial in
Relapsed/Refractory SCLC
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Study Design: A multicenter, open-label, dose-escalation (Part 1) and dose-expansion (Part
2, not conducted) study (NCT02034123).[7]

Patient Population: Patients (=18 years old) with relapsed or refractory SCLC after at least
one platinum-containing chemotherapy regimen.[7]

Treatment: GSK2879552 was administered orally in escalating doses.

Primary Endpoint (Part 1): To determine the safety, tolerability, and recommended dose and
regimen of GSK2879552.[7]

Secondary Endpoints: To characterize pharmacokinetic (PK) and pharmacodynamic (PD)
parameters and measure the disease control rate.[7]

Safety Monitoring: Regular monitoring of adverse events, with a particular focus on
hematological toxicities like thrombocytopenia.[7]

(Enrollment of Relapsed/Refractory SCLC Patients)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without
causing thrombocytopenia in mice - PMC [pmc.nchbi.nlm.nih.gov]

o 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and
compounds in clinical trials [frontiersin.org]

o 4. researchgate.net [researchgate.net]
e 5. medchemexpress.com [medchemexpress.com]

e 6. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without
causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. Phase |, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics,
Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed
[pubmed.ncbi.nim.nih.gov]

8. tandfonline.com [tandfonline.com]

e 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in
clinical trials - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Comparative study of T-448 and GSK2879552].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1081867 7#comparative-study-of-t-448-and-
gsk2879552]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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